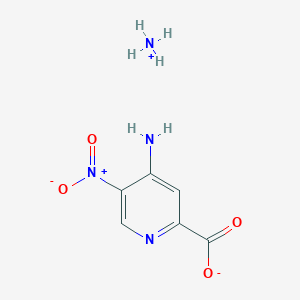

Ammonium 4-amino-5-nitropicolinate

Description

Ammonium 4-amino-5-nitropicolinate is a pyridine derivative featuring an amino group (-NH₂) at position 4, a nitro group (-NO₂) at position 5, and a carboxylate group (-COO⁻) esterified as an ammonium salt. This compound’s structure confers unique electronic and steric properties, making it relevant in pharmaceutical and synthetic chemistry. The ammonium counterion enhances water solubility, distinguishing it from neutral esters like methyl 4-amino-5-nitropicolinate.

Properties

CAS No. |

850544-20-6 |

|---|---|

Molecular Formula |

C6H8N4O4 |

Molecular Weight |

200.15 g/mol |

IUPAC Name |

azanium;4-amino-5-nitropyridine-2-carboxylate |

InChI |

InChI=1S/C6H5N3O4.H3N/c7-3-1-4(6(10)11)8-2-5(3)9(12)13;/h1-2H,(H2,7,8)(H,10,11);1H3 |

InChI Key |

JDXNVNFLAGLSAV-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CN=C1C(=O)[O-])[N+](=O)[O-])N.[NH4+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ammonium 4-amino-5-nitropicolinate typically involves the nitration of 4-amino-5-picoline, followed by the formation of the ammonium salt. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents, and the reaction is carried out under controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods while ensuring safety and efficiency in handling the reagents and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

Ammonium 4-amino-5-nitropicolinate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The nitro group can be reduced to form amino derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amino derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Development:

Ammonium 4-amino-5-nitropicolinate serves as an important intermediate in the synthesis of pharmaceutical compounds. Its derivatives have been investigated for their potential as active pharmaceutical ingredients (APIs) due to their biological activity against various diseases. For instance, derivatives of nitropicolinate compounds have shown promise in the development of anti-cancer drugs and antibiotics, leveraging their ability to interact with biological targets effectively .

2. Antimicrobial Properties:

Research indicates that compounds related to ammonium 4-amino-5-nitropicolinate possess antimicrobial properties. These compounds can inhibit the growth of bacteria and fungi, making them valuable in formulating new antimicrobial agents . The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

Materials Science Applications

1. Synthesis of Functional Materials:

Ammonium 4-amino-5-nitropicolinate can be used in the synthesis of functional materials such as polymers and nanocomposites. Its ability to form coordination complexes with metals allows it to act as a ligand in creating new materials with enhanced properties, such as improved thermal stability and electrical conductivity .

2. Luminescent Materials:

The compound has been explored for its role in developing luminescent materials. For example, the integration of ammonium 4-amino-5-nitropicolinate into europium complexes has been studied for applications in optoelectronics and bioimaging due to its luminescent properties .

Agricultural Chemistry Applications

1. Fertilizers:

Ammonium 4-amino-5-nitropicolinate may find applications in agricultural fertilizers where nitrogen content is crucial for plant growth. Its formulation can enhance nutrient uptake efficiency and promote healthier crop yields .

2. Pesticides:

The compound's structural features suggest potential use in developing new pesticides that target specific pests while minimizing environmental impact. Research into its efficacy against agricultural pests could lead to safer alternatives to conventional pesticides .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of ammonium 4-amino-5-nitropicolinate involves its interaction with various molecular targets, depending on the specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and molecular targets are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

Methyl 4-Amino-5-Nitropicolinate (CAS 171670-23-8)

- Similarity Score : 0.84

- Key Differences :

- Functional Group : The methyl ester replaces the ammonium carboxylate, reducing polarity and water solubility.

- Reactivity : The ester group is less reactive in aqueous environments compared to the ionic ammonium salt, limiting its utility in biological systems.

- Applications : Primarily used as an intermediate in organic synthesis rather than in formulations requiring high bioavailability.

Methyl 4-Aminopyridine-2-Carboxylate (CAS 67515-76-8)

- Similarity Score : 0.91

- Key Differences: Substituents: Lacks the nitro group at position 5, significantly altering electronic properties. The absence of the strong electron-withdrawing nitro group reduces aromatic ring activation for electrophilic substitution. Biological Activity: The amino group at position 4 and carboxylate at position 2 may favor interactions with enzymes or receptors distinct from those targeted by nitro-containing analogues.

4-Nitrobenzylamine ()

- Structural Context : A benzylamine derivative with a nitro group para to the amine.

- Key Differences: Ring System: Benzene vs. pyridine. The pyridine ring in ammonium 4-amino-5-nitropicolinate introduces nitrogen-induced electron deficiency, enhancing stability and directing substitution patterns. Applications: 4-Nitrobenzylamine is a common substrate analogue in enzymology, whereas the picolinate structure may confer compatibility with metal-binding or coordination chemistry .

Physicochemical and Functional Properties

| Compound Name | Key Functional Groups | Water Solubility | Reactivity Notes |

|---|---|---|---|

| Ammonium 4-amino-5-nitropicolinate | -NH₂, -NO₂, -COO⁻NH₄⁺ | High | Ionic, polar, suited for aqueous formulations |

| Methyl 4-amino-5-nitropicolinate | -NH₂, -NO₂, -COOCH₃ | Low | Lipophilic, hydrolyzes slowly in basic conditions |

| Methyl 4-aminopyridine-2-carboxylate | -NH₂, -COOCH₃ | Moderate | Lacks nitro group; milder electron-withdrawing effects |

| 4-Nitrobenzylamine | -NH₂, -NO₂ (benzene ring) | Moderate | Neutral amine; nitro group enhances resonance stabilization |

Critical Analysis of Similarity Metrics

While computational similarity scores (e.g., 0.84–0.91) highlight structural overlaps, functional differences arise from:

- Counterion Effects : Ammonium salts vs. methyl esters dramatically alter solubility and reactivity.

- Substituent Positioning: The 5-nitro group in the target compound introduces steric hindrance and electronic effects absent in analogues like methyl 4-aminopyridine-2-carboxylate .

Biological Activity

Ammonium 4-amino-5-nitropicolinate (ANP) is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of ANP, focusing on its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

ANP is characterized by its nitro and amino functional groups attached to a picolinate backbone. The presence of these groups influences its reactivity and biological interactions.

The biological activity of ANP can be attributed to its ability to interact with various biological targets:

- Nitric Oxide Production : ANP has been shown to enhance nitric oxide (NO) production, which plays a crucial role in various physiological processes, including vasodilation and neurotransmission. Increased NO levels can lead to improved blood flow and reduced blood pressure .

- Antimicrobial Activity : Studies have indicated that ANP exhibits antimicrobial properties against a range of pathogens. This activity is likely due to the disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Case Studies

- Antimicrobial Efficacy : In a study examining the efficacy of ANP against bacterial strains, it was found that ANP significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be low, indicating potent antimicrobial activity .

- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of ANP on human cancer cell lines. Results showed that ANP induced apoptosis in cancer cells, suggesting its potential as an anticancer agent. The mechanism involved the activation of caspase pathways, leading to programmed cell death .

- Neuroprotective Effects : Research has also explored the neuroprotective properties of ANP. In animal models of neurodegeneration, administration of ANP resulted in reduced neuronal loss and improved cognitive function, attributed to its antioxidant properties and ability to modulate inflammatory responses .

Table 1: Antimicrobial Activity of ANP

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Candida albicans | 32 |

Table 2: Cytotoxicity of ANP on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 18 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.